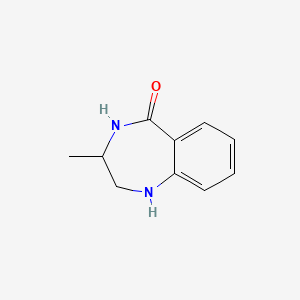

3-甲基-2,3,4,5-四氢-1H-1,4-苯并二氮杂卓-5-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzodiazepines are a class of psychoactive drugs with varying sedative, hypnotic, anxiolytic, anticonvulsant, muscle relaxant and amnesic properties . They are one of the most widely prescribed medications globally .

Synthesis Analysis

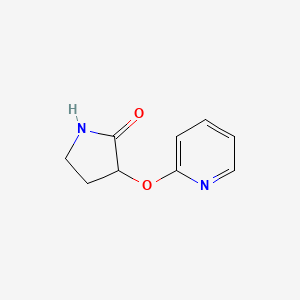

The synthesis of benzodiazepines involves the reaction of an amino acid with a carbonyl compound, followed by ring closure . The specific synthesis process for “3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one” is not available in the literature I have access to.Molecular Structure Analysis

Benzodiazepines have a core structure consisting of a benzene ring fused to a seven-membered diazepine ring . The specific molecular structure of “3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one” is not available in the literature I have access to.Chemical Reactions Analysis

Benzodiazepines can undergo a variety of chemical reactions, including oxidation, reduction, and hydrolysis . The specific chemical reactions of “3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one” are not available in the literature I have access to.科学研究应用

I have found several scientific research applications related to compounds similar to “3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one”. Here is a comprehensive analysis focusing on unique applications:

Anti-Cancer Agents

Compounds structurally related to “3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one” have been explored for their potential as anti-cancer agents. Molecular dynamics experiments evaluate the binding stabilities between these compounds and their receptors, aiming to design novel anti-tumor agents .

Synthesis and Structural Studies

Research has been conducted on the synthesis and X-ray structural studies of substituted derivatives within this chemical class. These studies help in understanding the molecular structure and potential reactivity of such compounds .

Cytotoxic Activity

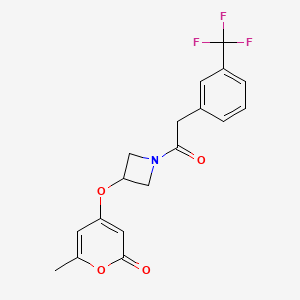

Triazole derivatives, which share a similar heterocyclic structure with “3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one”, have shown effective cytotoxic activity against various cancer cell lines .

Pharmacophore Design

The design of novel derivatives by introducing alkyl or aralkyl and a sulfonyl group—considered pharmacophores of some antitumor drugs—has been a significant area of study. This approach is based on combination principles to enhance drug efficacy .

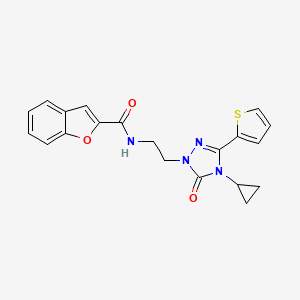

Novel Triazole Derivatives

The synthesis of novel triazole derivatives has been reported. These include various substituted propanones and butane-diones, which are evaluated for their potential biological activities .

作用机制

Target of Action

The primary targets of 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one are currently unknown. This compound is a derivative of the benzodiazepine class of drugs, which typically target the gamma-aminobutyric acid (GABA) receptors in the central nervous system . .

Mode of Action

Benzodiazepines generally enhance the effect of the neurotransmitter GABA, leading to sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties . .

Biochemical Pathways

Given its structural similarity to benzodiazepines, it may influence the GABAergic system, which plays a crucial role in inhibitory neurotransmission

Result of Action

The molecular and cellular effects of 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one’s action are currently unknown. As a benzodiazepine derivative, it may potentially exert sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant effects . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect a drug’s stability and how it interacts with its targets . .

安全和危害

Benzodiazepines can cause physical dependence and withdrawal symptoms if used for a long period of time . They can also cause drowsiness, dizziness, and other side effects . The specific safety and hazards of “3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one” are not available in the literature I have access to.

未来方向

属性

IUPAC Name |

3-methyl-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-7-6-11-9-5-3-2-4-8(9)10(13)12-7/h2-5,7,11H,6H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMCUECONFZUOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=CC=CC=C2C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-Fluorophenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2922939.png)

![N-(3-chloro-4-methoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2922943.png)

![Ethyl 2-({[4-(difluoromethoxy)phenyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2922946.png)

![3-(1,3-Benzodioxol-5-yl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2922955.png)

![8-(2-fluorophenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2922956.png)

![Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2922958.png)

![5-(4-chlorophenyl)-6-methyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2922959.png)

![9-chloro-2-(4-methoxyphenyl)-1,10b-dihydro-2'H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4'-[1,3]thiazolidin]-2'-one](/img/structure/B2922960.png)